2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride
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Overview
Description
2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride is a chemical compound with the molecular formula C9H18N2O.2HCl. It is also known by its IUPAC name, 2-(quinuclidin-3-ylamino)ethan-1-ol dihydrochloride. This compound is a derivative of quinuclidine, a bicyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride typically involves the reaction of quinuclidine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- The reaction mixture is heated to a temperature of around 60-80°C for several hours.
- The resulting product, 2-(quinuclidin-3-ylamino)ethan-1-ol, is then treated with hydrochloric acid to form the dihydrochloride salt.
Quinuclidine: is reacted with in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as crystallization or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinuclidin-3-one, while reduction could produce various amine derivatives.
Scientific Research Applications
2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to acetylcholine receptors, affecting neurotransmission in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride, used in various chemical syntheses.
Quinuclidin-3-ol: A related compound with similar structural features but different functional groups.
N-Methylquinuclidine: Another derivative of quinuclidine with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of the quinuclidine core with an ethanolamine side chain. This structure imparts specific chemical and biological properties, making it valuable in research and industrial applications.
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-6-3-10-9-7-11-4-1-8(9)2-5-11;;/h8-10,12H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZLZJAQFIXQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCCO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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